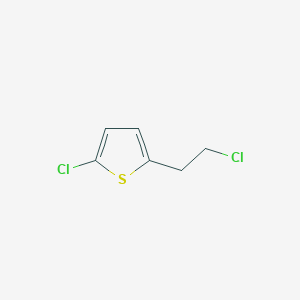
2-chloro-5-(2-chloroethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(2-chloroethyl)thiophene is a chemical compound with the molecular formula C6H6Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2-chloroethyl)thiophene typically involves the chlorination of thiophene derivatives. One common method is the reaction of 2-chlorothiophene with ethylene dichloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under reflux conditions to facilitate the substitution of the ethyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-(2-chloroethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: Thiol derivatives are the primary products.
Applications De Recherche Scientifique
2-chloro-5-(2-chloroethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Agriculture: The compound is investigated for its use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-5-(2-chloroethyl)thiophene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorothiophene: A simpler derivative with one chlorine atom.
5-Chloro-2-thiophenecarboxaldehyde: Contains an aldehyde group in addition to the chlorine atom.
2,5-Dichlorothiophene: Contains two chlorine atoms on the thiophene ring.
Uniqueness
2-chloro-5-(2-chloroethyl)thiophene is unique due to the presence of both a chlorine atom and a chloroethyl group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H6Cl2S |
|---|---|
Poids moléculaire |
181.08 g/mol |
Nom IUPAC |
2-chloro-5-(2-chloroethyl)thiophene |
InChI |
InChI=1S/C6H6Cl2S/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2 |
Clé InChI |
VSSOFRSCKPNWKS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Cl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















